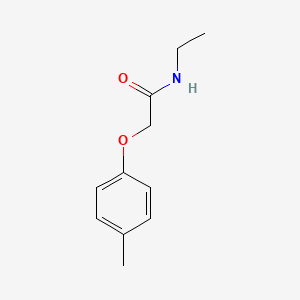![molecular formula C16H18N2O3S2 B5004261 N-{4-[(ethylamino)sulfonyl]phenyl}-2-(phenylthio)acetamide](/img/structure/B5004261.png)
N-{4-[(ethylamino)sulfonyl]phenyl}-2-(phenylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(ethylamino)sulfonyl]phenyl}-2-(phenylthio)acetamide, also known as EHT 1864, is a small molecule inhibitor that targets the Rho family of GTPases. This compound has been found to have potential therapeutic applications in cancer and other diseases.
Wirkmechanismus
N-{4-[(ethylamino)sulfonyl]phenyl}-2-(phenylthio)acetamide 1864 works by inhibiting the activity of Rho GTPases, which are involved in regulating the cytoskeleton and cell migration. By inhibiting Rho GTPases, this compound 1864 can block the formation of actin stress fibers and focal adhesions, which are necessary for cell migration and invasion.
Biochemical and Physiological Effects:
This compound 1864 has been found to have a number of biochemical and physiological effects. It can inhibit the growth and metastasis of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, this compound 1864 has been found to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{4-[(ethylamino)sulfonyl]phenyl}-2-(phenylthio)acetamide 1864 in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and modified. Additionally, it has been extensively studied in scientific research and has been found to have potential therapeutic applications in cancer and other diseases.
One limitation of using this compound 1864 in lab experiments is that it can be toxic to cells at high concentrations. Additionally, it has been found to have off-target effects on other proteins and pathways.
Zukünftige Richtungen
There are a number of future directions for the study of N-{4-[(ethylamino)sulfonyl]phenyl}-2-(phenylthio)acetamide 1864. One area of research is the development of more potent and selective inhibitors of Rho GTPases. Additionally, the therapeutic potential of this compound 1864 in other diseases, such as cardiovascular disease and neurological disorders, is an area of ongoing research. Finally, the use of this compound 1864 in combination with other therapies, such as chemotherapy and radiation therapy, is an area of interest for future research.
Synthesemethoden
The synthesis of N-{4-[(ethylamino)sulfonyl]phenyl}-2-(phenylthio)acetamide 1864 involves the reaction of 4-chloro-2-nitroaniline with 2-phenylthioacetic acid to form the intermediate 4-(2-phenylthioacetyl)amino-2-nitrobenzene. This intermediate is then reduced with sodium dithionite to yield the final product, this compound 1864.
Wissenschaftliche Forschungsanwendungen
N-{4-[(ethylamino)sulfonyl]phenyl}-2-(phenylthio)acetamide 1864 has been extensively studied in scientific research for its potential therapeutic applications in cancer. It has been found to inhibit the activity of Rho GTPases, which are involved in cell migration, invasion, and metastasis. Studies have shown that this compound 1864 can inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and prostate cancer cells.
Eigenschaften
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-2-17-23(20,21)15-10-8-13(9-11-15)18-16(19)12-22-14-6-4-3-5-7-14/h3-11,17H,2,12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWHJSPQTNLNGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5004198.png)
![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5004201.png)
![3-benzyl-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B5004203.png)
![N-{1-[1-(3-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5004209.png)

![N-2-thienyl-4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide](/img/structure/B5004223.png)
![4-bromo-N-[2-(2-fluorophenoxy)ethyl]benzamide](/img/structure/B5004240.png)
![3-iodo-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5004246.png)
![1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5004254.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5004266.png)
![ethyl 4-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5004277.png)
![N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxy-3-methylbenzamide](/img/structure/B5004284.png)